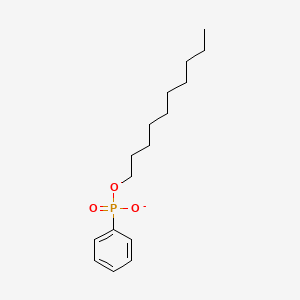
Decyl phenylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl phenylphosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms this compound specifically features a decyl group (a ten-carbon alkyl chain) and a phenyl group (a benzene ring) attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
Decyl phenylphosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethyl phosphite with decyl bromide in the presence of a base can yield this compound .
Another method involves the palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl halides. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Michaelis-Arbuzov reaction is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Decyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in this compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Decyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
作用機序
The mechanism of action of decyl phenylphosphonate involves its interaction with molecular targets and pathways. In biological systems, phosphonates can mimic phosphate esters, allowing them to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- Dimethyl methylphosphonate
- Ethyl phenylphosphonate
- Diphenyl phosphonate
Uniqueness
Decyl phenylphosphonate is unique due to its long alkyl chain (decyl group) and phenyl group, which impart distinct hydrophobic and aromatic properties. This combination makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and anti-corrosion agents .
特性
CAS番号 |
52299-33-9 |
|---|---|
分子式 |
C16H26O3P- |
分子量 |
297.35 g/mol |
IUPAC名 |
decoxy(phenyl)phosphinate |
InChI |
InChI=1S/C16H27O3P/c1-2-3-4-5-6-7-8-12-15-19-20(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18)/p-1 |
InChIキー |
SODGRQZWCNTQSG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


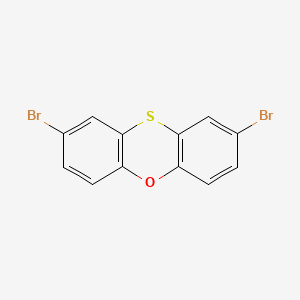
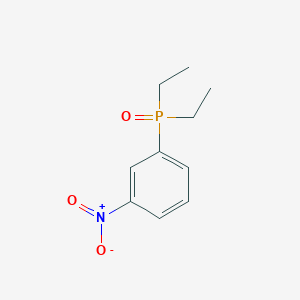
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
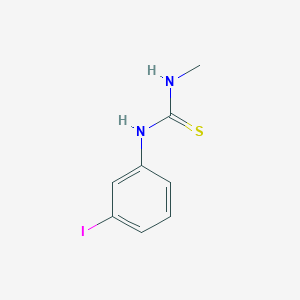
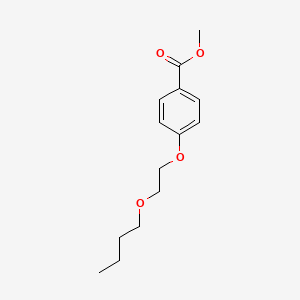
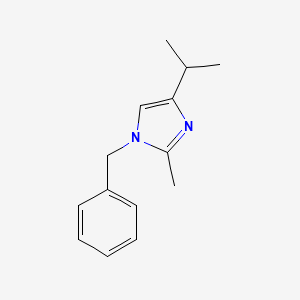
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
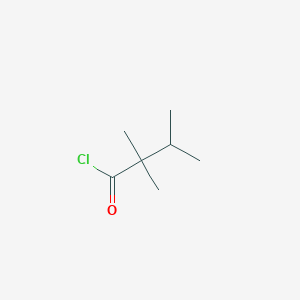
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
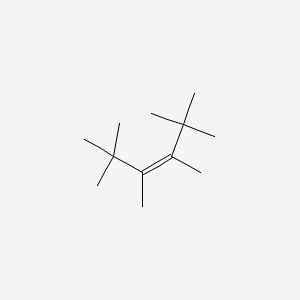
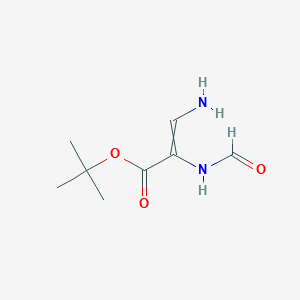
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
